molecular formula C10H15NO2 B11716877 (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate

(E)-Ethyl 2-Cyano-5-methyl-2-hexenoate

Cat. No.: B11716877
M. Wt: 181.23 g/mol
InChI Key: VEQUSGGIJCPPNE-RMKNXTFCSA-N
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Description

(E)-Ethyl 2-Cyano-5-methyl-2-hexenoate is an organic compound with the molecular formula C10H15NO2 It is an ester derivative characterized by the presence of a cyano group and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate typically involves the reaction of ethyl cyanoacetate with an appropriate aldehyde or ketone under basic conditions. One common method is the Knoevenagel condensation, where ethyl cyanoacetate reacts with an aldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 2-Cyano-5-methyl-2-hexenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alcohols or amines can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

(E)-Ethyl 2-Cyano-5-methyl-2-hexenoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of agrochemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A precursor in the synthesis of (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate.

    Methyl 2-cyano-3-methyl-2-butenoate: Another ester with a similar structure but different substituents.

    Ethyl 2-cyano-3-phenyl-2-propenoate: A compound with a similar cyano group and ester functionality.

Uniqueness

This compound is unique due to its specific structural features, including the presence of both a cyano group and a double bond

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl (E)-2-cyano-5-methylhex-2-enoate

InChI

InChI=1S/C10H15NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h6,8H,4-5H2,1-3H3/b9-6+

InChI Key

VEQUSGGIJCPPNE-RMKNXTFCSA-N

Isomeric SMILES

CCOC(=O)/C(=C/CC(C)C)/C#N

Canonical SMILES

CCOC(=O)C(=CCC(C)C)C#N

Origin of Product

United States

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